molecular formula C8H10N4O2 B8321486 6-(2-Methoxyethoxy)-purine

6-(2-Methoxyethoxy)-purine

Cat. No. B8321486
M. Wt: 194.19 g/mol
InChI Key: QLLDCRADAQNDOO-UHFFFAOYSA-N
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Patent
US05374625

Procedure details

In an atmosphere of argon gas, lithium hydride (4.8 mg, 0.6 mmole) was added to a suspension of 2-amino-6-(2-methoxyethoxy)-purine (354.4 mg, 1.69 mmoles) in anhydrous DMF (15 ml). After stirring the mixture at room temperature for one hour, (3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane (310.4 mg, 0.85 mmole) was added, and the reaction was further continued at 140° C. for 1.5 hours. Then, while cooling the reaction mixture, 0.2M phosphate buffer solution (pH 7.0) was added thereto and the mixture was stirred for a while, and then the mixture was subjected to extraction with ethyl acetate. The extract solution was washed with water, washed with saturated aqueous solution of sodium chloride and dried on anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain 2-amino-9-[1R,2R,4S,5S)-4,5-bis(benzoyloxymethyl)-2-hydroxycyclohexyl]-6-(2-methoxyethoxy)-purine (320 mg, Yield 65.6%).
Quantity
4.8 mg
Type
reactant
Reaction Step One
Quantity
354.4 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
(3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane
Quantity
310.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].N[C:4]1[N:12]=[C:11]2[C:7]([NH:8][CH:9]=[N:10]2)=[C:6]([O:13][CH2:14][CH2:15][O:16][CH3:17])[N:5]=1.C(OC[C@@H]1[C@@H](COC(=O)C2C=CC=CC=2)CC2C(O2)C1)(=O)C1C=CC=CC=1.P([O-])([O-])([O-])=O>CN(C=O)C>[CH3:17][O:16][CH2:15][CH2:14][O:13][C:6]1[N:5]=[CH:4][N:12]=[C:11]2[C:7]=1[NH:8][CH:9]=[N:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
4.8 mg
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
354.4 mg
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)OCCOC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
(3S,4S)-3,4-bis(benzoyloxymethyl)-7-oxabicyclo[4.1.0]-heptane
Quantity
310.4 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC[C@H]1CC2OC2C[C@@H]1COC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was further continued at 140° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a while
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
WASH
Type
WASH
Details
washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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